4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride

Carbonic Anhydrase Inhibition Tumor-Associated Isozyme IX Sulfonamide Pharmacophore

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride (CAS 98141-54-9) is a bifunctional aromatic building block bearing an electron-rich aniline amino group and a reactive sulfonyl chloride moiety at the para and meta positions respectively, with chlorine atoms occupying both ortho positions relative to the amino group. This substitution pattern makes it a versatile precursor for synthesizing 3,5-dichlorosulfanilamide and related N-substituted sulfonamides that are investigated as carbonic anhydrase inhibitors and antimycobacterial agents.

Molecular Formula C6H4Cl3NO2S
Molecular Weight 260.51
CAS No. 98141-54-9
Cat. No. B2700995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride
CAS98141-54-9
Molecular FormulaC6H4Cl3NO2S
Molecular Weight260.51
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H4Cl3NO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H,10H2
InChIKeyGMQGRTBKYOJTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride (CAS 98141-54-9): Key Intermediate for Halogenated Sulfonamides


4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride (CAS 98141-54-9) is a bifunctional aromatic building block bearing an electron-rich aniline amino group and a reactive sulfonyl chloride moiety at the para and meta positions respectively, with chlorine atoms occupying both ortho positions relative to the amino group . This substitution pattern makes it a versatile precursor for synthesizing 3,5-dichlorosulfanilamide and related N-substituted sulfonamides that are investigated as carbonic anhydrase inhibitors and antimycobacterial agents [1]. Commercial availability is primarily at 95% purity from specialty chemical suppliers, with the compound classified as a research chemical not intended for direct human or veterinary use .

Why Generic Sulfonyl Chlorides Cannot Replace 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride in Structure-Activity-Dependent Syntheses


Sulfonyl chlorides are broadly used as sulfonamide precursors, but the specific 3,5-dichloro-4-amino substitution pattern cannot be replicated by generic analogs such as unsubstituted benzenesulfonyl chloride or monohalogenated variants. In carbonic anhydrase inhibitor design, chloro substituents at the 3,5-positions of benzenesulfonamide derivatives have been shown to increase affinity for all carbonic anhydrase isoforms compared to non-chlorinated compounds [1]. Removing or relocating a single chlorine atom alters the electronic and steric environment of the sulfonamide pharmacophore, leading to a drop in potency of up to several orders of magnitude depending on the isoform [2]. The amino group at the 4-position is equally critical for biological activity, as the unsubstituted 3,5-dichlorobenzenesulfonyl chloride lacks this hydrogen-bond-donating motif entirely [1].

Product-Specific Quantitative Differentiation Evidence for 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride


3,5-Dichloro Substitution Confers Low Nanomolar Carbonic Anhydrase IX Affinity vs. Micromolar Affinity of Non-Chlorinated Sulfanilamide

The sulfonamide derived from 4-amino-3,5-dichlorobenzene-1-sulfonyl chloride (4-amino-3,5-dichlorobenzenesulfonamide) exhibits a Ki of 27 nM against human carbonic anhydrase IX (CA IX), a tumor-associated isoform [1]. In contrast, the non-chlorinated parent compound sulfanilamide (4-aminobenzenesulfonamide) has a reported Ki of approximately 10,000 nM (10 µM) against CA II, representing a >370-fold difference [2]. This quantitative gap demonstrates that procurement of the correctly substituted sulfonyl chloride intermediate is mandatory for achieving pharmacologically relevant CA IX inhibition.

Carbonic Anhydrase Inhibition Tumor-Associated Isozyme IX Sulfonamide Pharmacophore

Dual Chlorine Substitution Enables Broad-Spectrum β-Carbonic Anhydrase Inhibition with Submicromolar Ki Values

Halogenated sulfanilamides derived from 3,5-dichloro-4-aminobenzenesulfonyl chloride inhibit the three β-class carbonic anhydrases from Mycobacterium tuberculosis (mtCA 1, mtCA 2, mtCA 3) with Ki values in the range of 0.41–4.74 µM, placing them among the most potent classes of sulfanilamide-based β-CA inhibitors [1]. By comparison, halogenated benzolamides show Ki values of 0.12–0.45 µM, but benzolamides require a more complex and costly synthetic route involving 5-amino-1,3,4-thiadiazole-2-sulfonamide coupling [1]. The sulfanilamide route using the target sulfonyl chloride offers a favorable balance of synthetic accessibility and inhibitory potency for antimycobacterial screening campaigns.

Antimycobacterial Agents β-Carbonic Anhydrase Multi-Isoform Inhibition

CA II Inhibition: 3,5-Dichlorosulfanilamide (Ki 50 nM) vs. Dichlorophenamide Clinical Drug (Ki 38 nM) Demonstrates Comparable Potency

4-Amino-3,5-dichlorobenzenesulfonamide inhibits human carbonic anhydrase II (CA II) with a Ki of 50 nM, which is comparable to the clinically used glaucoma drug dichlorophenamide (Ki = 38 nM for CA II) [1][2]. This positions the 3,5-dichloro-4-amino substitution pattern as directly competitive with FDA-approved sulfonamide CA inhibitors in terms of intrinsic target binding. The sulfonyl chloride precursor thus enables synthesis of research compounds with clinical-grade potency without requiring the disulfamoylbenzene scaffold of dichlorophenamide.

CA II Inhibition Glaucoma Drug Comparison Sulfonamide Benchmarking

The 4-Amino Group Enables Direct Amide Bond Formation Without Protection in Aqueous Media, Unlike Non-Amino Sulfonyl Chlorides

Catalyst-free sulfonamide synthesis protocols in aqueous media have been validated for arylsulfonyl chlorides bearing electron-donating substituents [1]. The 4-amino group of 4-amino-3,5-dichlorobenzene-1-sulfonyl chloride provides sufficient nucleophilic activation of the aromatic ring to permit direct condensation with amines under dynamic pH control in water, achieving high yields without organic solvents or metal catalysts [1]. In contrast, 3,5-dichlorobenzenesulfonyl chloride (lacking the 4-amino group) requires organic bases and anhydrous conditions to prevent competing hydrolysis of the sulfonyl chloride, reducing atom economy and increasing purification burden [2].

Green Chemistry Sulfonamide Synthesis Aqueous Reaction Conditions

High-Impact Application Scenarios for 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride Based on Quantitative Differentiation Evidence


Synthesis of CA IX-Selective Tumor-Targeting Sulfonamide Probes

Research groups developing tumor-hypoxia imaging agents or CA IX-targeted therapeutics require the 3,5-dichloro-4-aminobenzenesulfonamide pharmacophore, which exhibits Ki = 27 nM against CA IX [1]. The sulfonyl chloride intermediate enables rapid diversification via parallel amidation with diverse amine libraries, generating compound collections for SAR studies. Using a non-chlorinated sulfonyl chloride would produce sulfonamides with >370-fold lower potency, wasting synthesis resources and failing to meet target engagement thresholds in cellular assays [1].

Antimycobacterial Drug Discovery Targeting β-Carbonic Anhydrases

The compound serves as the direct precursor to halogenated sulfanilamides that inhibit all three M. tuberculosis β-CA isoforms with Ki values of 0.41–4.74 µM [2]. These inhibitors represent a distinct mechanism of action from frontline TB drugs, offering potential against multi-drug resistant strains. Procurement of the correct dihalogenated sulfonyl chloride eliminates the need for late-stage halogenation chemistry, which can be incompatible with sensitive sulfonamide intermediates [2].

Green Chemistry Synthesis of Sulfonamide Libraries in Aqueous Media

The electron-donating 4-amino group permits catalyst-free, aqueous-phase sulfonamide synthesis under dynamic pH control [3]. This is a key differentiator from non-amino sulfonyl chlorides that require anhydrous organic solvents. Procurement of this specific building block supports high-throughput library synthesis with reduced environmental impact, aligning with industrial sustainability metrics and simplifying compound purification to filtration rather than chromatography [3].

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